molecular formula C12H12ClN3OS B6558198 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide CAS No. 1040656-09-4

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide

Cat. No.: B6558198
CAS No.: 1040656-09-4
M. Wt: 281.76 g/mol
InChI Key: QJQIVVDFRDRIAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multistep process that includes the condensation of various precursors, followed by reactions with other compounds. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involves confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroanalytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and elemental analysis . A comparison between observed and DFT calculations on the structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, quinoline derivatives, which also contain nitrogen-containing heterocyclic compounds, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 3-((2-chlorophenyl)amino)-3-methylbutan-1-ol has been described as a liquid with a density of 1.193 g/cm3 .

Safety and Hazards

Safety data sheets for similar compounds suggest that they should be handled with care. They should be used in well-ventilated areas, and contact with skin, eyes, or clothing should be avoided .

Future Directions

Research on similar compounds is ongoing, with a focus on developing new synthesis methods that are more cost-effective and efficient. Additionally, there is interest in studying the pharmacological activities of newly synthesized derivatives of these compounds .

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-14-11(17)6-10-7-18-12(16-10)15-9-4-2-3-8(13)5-9/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQIVVDFRDRIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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